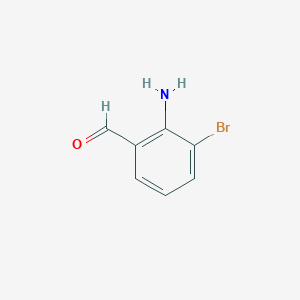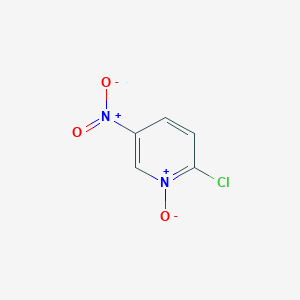
2-Chloro-5-nitro-1-oxidopyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-nitro-1-oxidopyridin-1-ium is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties, including its ability to act as a potent oxidizing agent and its ability to form stable complexes with a variety of organic molecules. In
Aplicaciones Científicas De Investigación
2-Chloro-5-nitro-1-oxidopyridin-1-ium has been used in a variety of scientific research applications, including:
1. As an oxidizing agent in organic synthesis reactions
2. As a catalyst in the oxidation of alcohols and amines
3. As a fluorescent probe for the detection of DNA and RNA
4. As a potential therapeutic agent for the treatment of cancer and other diseases
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-nitro-1-oxidopyridin-1-ium is not fully understood, but it is believed to involve the transfer of electrons from the oxidizing agent to the target molecule. This transfer of electrons can result in the formation of reactive oxygen species, which can cause damage to cellular structures and ultimately lead to cell death.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-Chloro-5-nitro-1-oxidopyridin-1-ium are dependent on the specific application and concentration used. In general, this compound has been shown to have potent oxidizing properties and can cause significant damage to cellular structures. However, at lower concentrations, it may have potential therapeutic benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Chloro-5-nitro-1-oxidopyridin-1-ium in lab experiments is its ability to act as a potent oxidizing agent, which can be useful in a variety of organic synthesis reactions. However, its potent oxidizing properties can also be a limitation, as it can cause significant damage to cellular structures and may not be suitable for certain applications.
Direcciones Futuras
There are many potential future directions for research on 2-Chloro-5-nitro-1-oxidopyridin-1-ium, including:
1. Further exploration of its potential therapeutic applications, particularly in the treatment of cancer and other diseases
2. Development of new synthesis methods to improve yield and purity
3. Investigation of its potential as a fluorescent probe for the detection of other biomolecules
4. Exploration of its potential as a catalyst in other oxidation reactions
5. Investigation of its potential as a photosensitizer in photodynamic therapy.
Conclusion
In conclusion, 2-Chloro-5-nitro-1-oxidopyridin-1-ium is a chemical compound with unique properties that make it useful in a variety of scientific research applications. Its potent oxidizing properties and ability to form stable complexes with organic molecules make it a valuable tool in organic synthesis and catalysis. However, its potential to cause damage to cellular structures must be carefully considered when using it in lab experiments. Further research is needed to fully understand its mechanism of action and explore its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-Chloro-5-nitro-1-oxidopyridin-1-ium involves the reaction of 2-chloro-5-nitropyridine with a strong oxidizing agent, such as potassium permanganate or sodium dichromate. The reaction is typically carried out in an acidic solution, and the resulting product is a yellow-orange crystalline solid with a melting point of 190-192°C.
Propiedades
Número CAS |
13198-73-7 |
|---|---|
Nombre del producto |
2-Chloro-5-nitro-1-oxidopyridin-1-ium |
Fórmula molecular |
C5H3ClN2O3 |
Peso molecular |
174.54 g/mol |
Nombre IUPAC |
2-chloro-5-nitro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C5H3ClN2O3/c6-5-2-1-4(8(10)11)3-7(5)9/h1-3H |
Clave InChI |
OWZXTKVLHZMOTL-UHFFFAOYSA-N |
SMILES |
C1=CC(=[N+](C=C1[N+](=O)[O-])[O-])Cl |
SMILES canónico |
C1=CC(=[N+](C=C1[N+](=O)[O-])[O-])Cl |
Sinónimos |
2-Chloro-5-nitropyridine-1-oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






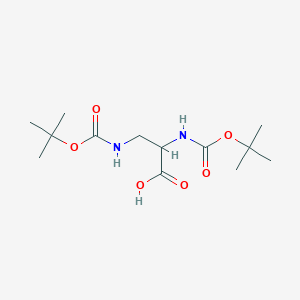
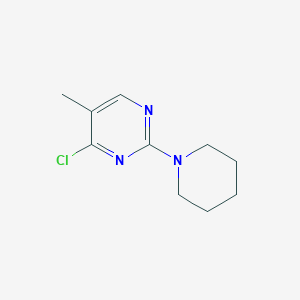

![1,1'-[1,4-Phenylenebis(oxy)]di(propan-2-ol)](/img/structure/B168327.png)
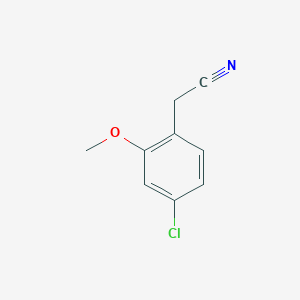




![4-chloro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B168339.png)
